Benzyl 3-(benzyloxy)picolinate
CAS No.:
Cat. No.: VC20342489
Molecular Formula: C20H17NO3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17NO3 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | benzyl 3-phenylmethoxypyridine-2-carboxylate |
| Standard InChI | InChI=1S/C20H17NO3/c22-20(24-15-17-10-5-2-6-11-17)19-18(12-7-13-21-19)23-14-16-8-3-1-4-9-16/h1-13H,14-15H2 |
| Standard InChI Key | WVVSMQGGICZYSZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
Benzyl 3-(benzyloxy)picolinate belongs to the class of substituted picolinic acid esters. Its IUPAC name, benzyl 3-phenylmethoxypyridine-2-carboxylate, reflects the substitution pattern: a benzyloxy group at the 3-position and a benzyl ester at the 2-position of the pyridine ring. The canonical SMILES representation, C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=O)OCC3=CC=CC=C3, encodes this topology, while its InChIKey (WVVSMQGGICZYSZ-UHFFFAOYSA-N) provides a unique identifier for database retrieval.
The compound’s planar pyridine ring facilitates π-π interactions, while the ester and ether groups introduce polarity gradients critical for solubility and reactivity. X-ray crystallography data for analogous structures, such as methyl 3-(benzyloxy)picolinate, reveal dihedral angles of ~15° between the pyridine ring and substituents, suggesting moderate steric hindrance .
Synthesis and Optimization
Esterification Routes
The synthesis typically begins with 3-hydroxypicolinic acid, which undergoes sequential benzylation. In a representative protocol :
-
Protection of the hydroxyl group: 3-hydroxypicolinic acid is treated with benzyl bromide under basic conditions (e.g., K₂CO₃/DMF) to yield 3-(benzyloxy)picolinic acid.
-
Esterification: The carboxylic acid is converted to the benzyl ester using benzyl alcohol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide).
Key reaction conditions:
-
Temperature: Reflux (80–100°C)
-
Solvent: Methanol or toluene
A patent-pending variation substitutes benzyl chloride for benzyl bromide, reducing costs but requiring longer reaction times (24–48 h).
Physicochemical Properties
*Values marked with an asterisk derive from structurally similar compounds (e.g., benzyl 4,5-bis(benzyloxy)picolinate) . Experimental data for the title compound remain scarce, necessitating extrapolation from analogs.
Applications in Scientific Research
Medicinal Chemistry
Picolinate esters serve as precursors for kinase inhibitors and protease modulators. For instance:
-
Acetylcholinesterase reactivators: Analogous compounds like benzyl 3-(cbz-amino)picolinate show efficacy in reactivating organophosphate-inhibited enzymes, a critical antidote strategy for nerve agent poisoning .
-
Anticancer agents: Structural derivatives inhibit histone deacetylases (HDACs) at IC₅₀ values of 0.8–2.3 μM, as demonstrated in glioblastoma cell lines .
Organic Synthesis
The compound’s ester and ether groups enable diverse transformations:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume